1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile
Overview
Description
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C15H18N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,5-trimethylphenol with 1,3-dimethyl-1H-pyrazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies in drug development and biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbonitrile
- 1,3-Dimethyl-5-(2,4,6-trimethylphenoxy)-1H-pyrazole-4-carbonitrile
- 1,3-Dimethyl-5-(2,3,4-trimethylphenoxy)-1H-pyrazole-4-carbonitrile
Uniqueness
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1,3-Dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile (CAS No. 109925-10-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article will delve into the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : C15H18N2O
- Molecular Weight : 246.32 g/mol
- CAS Number : 109925-10-2
- InChI Key : WCLPDOWYSKMISR-UHFFFAOYSA-N
The structure of this compound features a pyrazole ring substituted with a trimethylphenoxy group and a carbonitrile functional group. This configuration is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. In a study examining various pyrazole compounds, it was found that modifications on the pyrazole ring can enhance their activity against inflammatory mediators such as cyclooxygenase (COX) enzymes .
Neuroprotective Effects
The potential neuroprotective properties of this compound have been explored through in silico studies. These studies suggest that the compound may interact with targets involved in neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's diseases .
Antioxidant Activity
Pyrazole derivatives are also noted for their antioxidant properties. The presence of electron-donating groups like the trimethylphenoxy moiety may contribute to scavenging free radicals, thus protecting cells from oxidative stress .
Study 1: Pyrazole Derivatives as COX Inhibitors
A comparative study evaluated the inhibition of COX enzymes by various pyrazole derivatives. It was found that certain substitutions on the pyrazole ring significantly enhanced COX inhibition compared to standard drugs like celecoxib. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Molecular Docking Studies
Molecular docking studies conducted on this compound revealed promising binding affinities to several neuroprotective targets. The binding energy calculations indicated that this compound could effectively interact with proteins involved in neurodegeneration processes .
Study 3: In Vivo Efficacy
In vivo studies involving animal models demonstrated that administration of this pyrazole derivative resulted in reduced inflammation markers and improved behavioral outcomes in models of neurodegenerative diseases. These findings suggest potential therapeutic applications in clinical settings .
Data Summary Table
Properties
IUPAC Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-6-10(2)11(3)14(7-9)19-15-13(8-16)12(4)17-18(15)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHMHNLWLXZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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